![molecular formula C14H13NO B1361256 2-甲基-10,11-二氢-二苯并[b,f][1,4]恶杂环庚三烯 CAS No. 443749-33-5](/img/structure/B1361256.png)

2-甲基-10,11-二氢-二苯并[b,f][1,4]恶杂环庚三烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

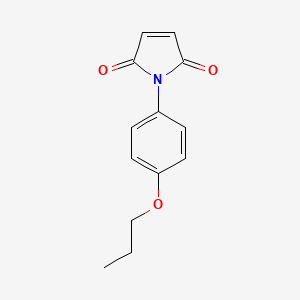

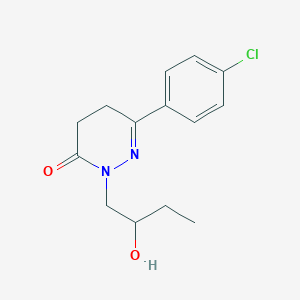

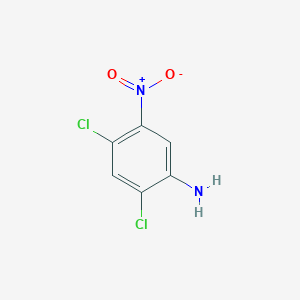

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a biochemical used for proteomics research . It has a molecular formula of C14H13NO and a molecular weight of 211.26 .

Synthesis Analysis

Recent advances in dibenzo[b,f][1,4]oxazepine synthesis have been reported. The methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .Molecular Structure Analysis

The molecular structure of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine consists of a dibenzo[b,f][1,4]oxazepine core with a methyl group attached to the 2-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepine derivatives include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .科学研究应用

催化不对称反应

二苯并[b,f][1,4]恶杂环庚三烯骨架(包括 2-甲基-10,11-二氢-二苯并[b,f][1,4]恶杂环庚三烯)由于其广泛的生物学和药理活性,是药物化学中的一种特权结构。研究集中于对映选择性反应,其中这些环状七元亚胺用作亲电试剂,突出了它们的底物范围、局限性和在合成相关化合物中的应用 (Munck, Vila, & Pedro, 2018)。

衍生物的合成

研究人员已使用手性磷酸和 Ag(I) 催化剂实现了七元环状亚胺二苯并[b,f][1,4]恶杂环庚三烯的不对称炔基化。该方法允许合成含有碳碳三键的光学活性 11-取代-10,11-二氢二苯并[b,f][1,4]恶杂环庚三烯衍生物,展示了在创建结构多样的化合物方面的多功能性 (Ren, Wang, & Liu, 2014)。

不对称转移氢化

已经记录了二苯并[b,f][1,4]恶杂环庚三烯化合物不对称转移氢化 (ATH) 的第一份报告。使用水中的 (R,R)-Ru-Ts-DPEN 络合物,该工艺产生具有优异转化率和高对映选择性的生物活性 11-取代-10,11-二氢二苯并[b,f][1,4]恶杂环庚三烯 (More & Bhanage, 2017)。

对映选择性加成反应

(R)-VAPOL-Zn(II) 络合物催化了 Et2Zn 对七元环状亚胺的对映选择性加成,从而允许合成手性 11-乙基-10,11-二氢二苯并[b,f][1,4]恶杂环庚三烯衍生物。这代表了对环状亚胺进行对映选择性加成的一种新方法 (Munck, Sukowski, Vila, & Pedro, 2017)。

氮杂-雷弗茨基反应

已经开发出一种与环状二苯并[b,f][1,4]恶杂环庚三烯的催化对映选择性氮杂-雷弗茨基反应,导致合成手性乙基 2-(10,11-二氢二苯并[b,f][1,4]恶杂环庚三烯-11-基)乙酸酯衍生物,具有优异的产率和高对映选择性。这展示了二苯并[b,f][1,4]恶杂环庚三烯在复杂有机合成中的适应性 (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017)。

未来方向

Dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . These compounds are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent . The recent advances in their synthesis will serve as a guide to chemists in developing dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest .

属性

IUPAC Name |

8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEYQLGZLWZIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349487 |

Source

|

| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

CAS RN |

443749-33-5 |

Source

|

| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)

![6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1361201.png)